[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol
Overview
Description
“[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol” is a chemical compound with the CAS Number: 338982-22-2 . It has a molecular weight of 236.22 . The IUPAC name for this compound is [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F3N2OS/c1-13-7-5(2-4(3-14)15-7)6(12-13)8(9,10)11/h2,14H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid with a melting point between 88 - 92 degrees Celsius .
Scientific Research Applications
Synthesis and Chemical Properties
- Rotation Barriers and Hydrogenation : Research by Lomas et al. (1999) explored the rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems, including the synthesis and ionic hydrogenation of heteroaryldi(1-adamantyl)methanols. This study provides insight into the structural dynamics and chemical reactivity of these compounds, highlighting their synthesis process and the effect of solvent on equilibrium constants for rotation isomers (Lomas, Lacroix, & Vaissermann, 1999).
Molecular Structure and Interactions
- Isomorphous Structures and Disorder : An investigation by Rajni Swamy et al. (2013) into the isomorphous methyl- and chloro-substituted small heterocyclic analogs, including compounds similar to the one , revealed their adherence to the chlorine-methyl exchange rule. The study detailed how disorder within these structures affects their characterization and highlights the importance of understanding molecular interactions and structural isomorphism in developing new compounds (Rajni Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors ofToxoplasma gondii enoyl reductase , suggesting potential targets could be enzymes involved in critical biological pathways.
Mode of Action
It’s worth noting that similar compounds have been used to inhibit specific enzymes, suggesting that this compound may also act as anenzyme inhibitor . Enzyme inhibitors work by binding to the enzyme and reducing its activity, which can lead to changes in the biochemical pathways the enzyme is involved in.
properties
IUPAC Name |
[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2OS/c1-13-7-5(2-4(3-14)15-7)6(12-13)8(9,10)11/h2,14H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHWBUOEHZKSIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)CO)C(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170224 | |
Record name | 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol | |
CAS RN |
338982-22-2 | |
Record name | 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338982-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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